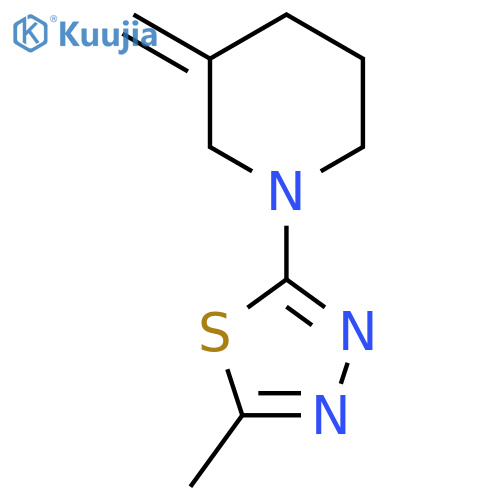Cas no 1876666-79-3 (1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine)

1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine 化学的及び物理的性質
名前と識別子
-
- 1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine
- F6540-1063
- 1876666-79-3
- 2-methyl-5-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole
- AKOS040701731
-
- インチ: 1S/C9H13N3S/c1-7-4-3-5-12(6-7)9-11-10-8(2)13-9/h1,3-6H2,2H3
- InChIKey: LDGMXBUHRDYFIY-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NN=C1N1CC(=C)CCC1
計算された属性
- せいみつぶんしりょう: 195.08301860g/mol
- どういたいしつりょう: 195.08301860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 57.3Ų
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6540-1063-10μmol |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine |
1876666-79-3 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6540-1063-30mg |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine |
1876666-79-3 | 30mg |
$178.5 | 2023-09-08 | ||
| Life Chemicals | F6540-1063-100mg |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine |
1876666-79-3 | 100mg |
$372.0 | 2023-09-08 | ||
| Life Chemicals | F6540-1063-20mg |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine |
1876666-79-3 | 20mg |
$148.5 | 2023-09-08 | ||
| Life Chemicals | F6540-1063-40mg |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine |
1876666-79-3 | 40mg |
$210.0 | 2023-09-08 | ||
| Life Chemicals | F6540-1063-3mg |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine |
1876666-79-3 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6540-1063-50mg |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine |
1876666-79-3 | 50mg |
$240.0 | 2023-09-08 | ||
| Life Chemicals | F6540-1063-2μmol |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine |
1876666-79-3 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6540-1063-75mg |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine |
1876666-79-3 | 75mg |
$312.0 | 2023-09-08 | ||
| Life Chemicals | F6540-1063-1mg |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine |
1876666-79-3 | 1mg |
$81.0 | 2023-09-08 |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidineに関する追加情報
Introduction to 1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine and Its Applications in Modern Chemical Biology
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine, a compound with the CAS number 1876666-79-3, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural integrity of this molecule, characterized by its intricate arrangement of nitrogen, sulfur, and carbon atoms, makes it a promising candidate for further investigation in drug discovery and molecular medicine.
The core structure of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine consists of a piperidine ring fused with a thiadiazole moiety. The presence of the 5-methyl group on the thiadiazole ring enhances its reactivity and binding affinity to biological targets. This unique structural feature has been leveraged in recent studies to explore its pharmacological properties. The compound's ability to interact with various enzymes and receptors has opened new avenues for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on thiadiazole derivatives due to their broad spectrum of biological activities. These derivatives have shown promise in treating a variety of diseases, including infectious disorders, inflammation, and cancer. The incorporation of the piperidine ring in 1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine further enhances its potential by providing additional binding sites for biological targets. This dual functionality has been exploited in several preclinical studies to develop compounds with enhanced efficacy and reduced side effects.
One of the most compelling aspects of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine is its potential as an anti-inflammatory agent. Inflammatory processes are central to the pathogenesis of numerous diseases, making inhibitors of these processes highly sought after. Studies have demonstrated that thiadiazole derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The methylidene group in this compound further contributes to its anti-inflammatory activity by enhancing its ability to interact with these enzymes.
The compound's structural similarity to known bioactive molecules has also facilitated its use in computational drug design. By leveraging advanced computational methods such as molecular docking and virtual screening, researchers have been able to identify potential binding interactions between 1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine and target proteins. These computational studies have provided valuable insights into the compound's mechanism of action and have guided the design of more potent derivatives.
Furthermore, the synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine has been optimized for scalability and efficiency. Modern synthetic techniques have enabled the production of this compound in multi-kilogram quantities, making it more accessible for large-scale preclinical studies. The availability of high-purity material has been crucial for elucidating its pharmacokinetic properties and for conducting thorough toxicological assessments.
The potential applications of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine extend beyond anti-inflammatory therapy. Emerging research suggests that this compound may also exhibit antimicrobial properties. The thiadiazole moiety is known to disrupt bacterial cell membranes by interfering with essential metabolic pathways. This mechanism has been exploited in the development of novel antibiotics targeting resistant strains of bacteria. The methylidene group further enhances this activity by providing additional sites for interaction with bacterial enzymes.
In conclusion, 1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine (CAS number 1876666-79-3) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it a versatile tool for developing novel therapeutic agents with applications ranging from anti-inflammatory therapy to antimicrobial treatment. Ongoing research continues to uncover new potential uses for this compound, highlighting its importance in the ongoing quest for effective treatments for various diseases.
1876666-79-3 (1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methylidenepiperidine) 関連製品
- 1351800-23-1((4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone)
- 149117-85-1(ethyl (R)-2-Boc-amino-4-pentenoate)
- 1185321-97-4(3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2171767-71-6(4-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybutanoic acid)
- 2172101-79-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid)
- 1167056-97-4(3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde)
- 1784926-43-7(2-(1-ethyl-1H-pyrazol-5-yl)morpholine)
- 321998-08-7((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)
- 1017477-18-7(1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2229112-44-9(2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol)


